molecular formula C19H27N3O2 B4551830 [4-(1-ADAMANTYL)PIPERAZINO](5-METHYL-3-ISOXAZOLYL)METHANONE

[4-(1-ADAMANTYL)PIPERAZINO](5-METHYL-3-ISOXAZOLYL)METHANONE

Cat. No.: B4551830
M. Wt: 329.4 g/mol
InChI Key: VAMYPDHNFKKFRX-UHFFFAOYSA-N
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Description

4-(1-ADAMANTYL)PIPERAZINOMETHANONE: is a complex organic compound that features both adamantane and isoxazole moieties. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while isoxazole is a five-membered ring containing nitrogen and oxygen. The combination of these two structures in a single molecule offers unique chemical and physical properties, making it a subject of interest in various fields of research.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various reactions.

    Material Science: Its rigid structure makes it a candidate for the development of novel polymers and materials with unique mechanical properties.

Biology and Medicine:

    Pharmacology: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly in the treatment of neurological disorders.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms and receptor-ligand interactions.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Electronics: Its stability and rigidity make it suitable for use in the development of electronic materials and components.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Adamantyl Intermediate: The adamantane derivative is first prepared through a series of reactions, including halogenation and subsequent substitution reactions.

    Piperazine Coupling: The adamantyl intermediate is then coupled with piperazine under controlled conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

    Isoxazole Formation: The final step involves the formation of the isoxazole ring, which can be achieved through cyclization reactions involving hydroxylamine and an appropriate diketone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening the ring and forming amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Hydroxylated Adamantyl Derivatives: Formed through oxidation.

    Amine Derivatives: Resulting from the reduction of the isoxazole ring.

    Substituted Piperazine Derivatives: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl moiety provides a rigid scaffold that can enhance binding affinity, while the piperazine and isoxazole rings offer sites for hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE: Similar structure but with a methoxyphenyl group instead of adamantyl.

    4-(DIPHENYLMETHYL)PIPERAZINOMETHANONE: Features a diphenylmethyl group instead of adamantyl.

Uniqueness:

    Stability: The adamantyl moiety provides exceptional stability compared to other similar compounds.

    Rigidity: The rigid structure of adamantane enhances the compound’s ability to interact with specific molecular targets.

    Versatility: The combination of adamantyl, piperazine, and isoxazole rings offers a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-13-6-17(20-24-13)18(23)21-2-4-22(5-3-21)19-10-14-7-15(11-19)9-16(8-14)12-19/h6,14-16H,2-5,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMYPDHNFKKFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(1-ADAMANTYL)PIPERAZINO](5-METHYL-3-ISOXAZOLYL)METHANONE
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[4-(1-ADAMANTYL)PIPERAZINO](5-METHYL-3-ISOXAZOLYL)METHANONE
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[4-(1-ADAMANTYL)PIPERAZINO](5-METHYL-3-ISOXAZOLYL)METHANONE

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